molecular formula C23H27NO5 B12430814 Fmoc-beta-HoSer(tBu)-OH

Fmoc-beta-HoSer(tBu)-OH

Cat. No.: B12430814
M. Wt: 397.5 g/mol
InChI Key: SKYFRYZPXHNPOK-UHFFFAOYSA-N
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Description

Fmoc-beta-HoSer(tBu)-OH: is a derivative of serine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-HoSer(tBu)-OH typically involves the protection of the serine amino acid. The hydroxyl group of serine is protected with a tert-butyl group, and the amino group is protected with an Fmoc group. The reaction conditions often involve the use of base catalysts and organic solvents.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-HoSer(tBu)-OH: undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in an organic solvent.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where This compound is incorporated at specific positions.

Scientific Research Applications

Fmoc-beta-HoSer(tBu)-OH: is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

    Bioconjugation: For attaching peptides to other molecules or surfaces.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Fmoc-beta-HoSer(tBu)-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl side chain, which can be selectively removed under acidic conditions to reveal the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ser(tBu)-OH: Similar to but without the beta-hydroxy modification.

    Fmoc-Thr(tBu)-OH: Another amino acid derivative with a similar protection strategy.

    Fmoc-Tyr(tBu)-OH: Contains a protected hydroxyl group on the aromatic ring of tyrosine.

Uniqueness

Fmoc-beta-HoSer(tBu)-OH: is unique due to the presence of the beta-hydroxy group, which can introduce additional functional diversity in peptides. This modification can influence the peptide’s conformation and interactions, making it valuable for specific applications in peptide design and synthesis.

Biological Activity

Fmoc-beta-HoSer(tBu)-OH, or Fmoc-beta-hydroxyserine tert-butyl ester, is a derivative of beta-hydroxyserine, an amino acid critical in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The tert-butyl ester protects the carboxylic acid group, enhancing the compound's stability and solubility in organic solvents. Its molecular formula is C₁₈H₂₃NO₅, with a molecular weight of 341.38 g/mol.

Synthesis and Properties

The synthesis of this compound typically involves solid-phase techniques that allow for efficient production of peptides containing this amino acid derivative. The unique hydroxyl substitution at the beta position significantly affects the physicochemical properties and biological activities of the resulting peptides compared to other similar compounds .

Comparison with Similar Compounds

CompoundStructural FeatureUnique Property
Fmoc-Ser(tBu)-OHStandard serineCommonly used in peptides
Fmoc-beta-HomoThr(tBu)-OHBeta-homothreonineProvides steric hindrance
Fmoc-D-Tyr(tBu)-OHD-tyrosineAromatic properties enhance interactions

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis. Peptides synthesized with this compound can exhibit various bioactivities depending on their sequences and structures. The presence of hydroxyl groups can influence interactions with biological targets, potentially enhancing binding affinities and specificity.

Case Studies

  • Antimicrobial Activity : Research has shown that peptides incorporating hydroxylated amino acids like beta-hydroxyserine can exhibit enhanced antimicrobial properties. For example, studies on β-hairpin peptides have indicated that structural features such as N-methylation can significantly affect their activity against bacterial strains .
  • Peptide Binding Studies : In vitro binding studies have demonstrated that modifications in peptide structure, including the incorporation of this compound, can influence binding affinity to cell receptors. These studies often utilize flow cytometry to quantify binding interactions between peptides and cellular targets .
  • Peptide Stability : The stability of peptides synthesized using this compound has been evaluated through various spectroscopic techniques. The findings suggest that the structural integrity of peptides is maintained over extended periods, making them suitable for therapeutic applications .

The mechanism by which this compound influences biological activity is multifaceted:

  • Hydrogen Bonding : The hydroxyl group at the beta position can participate in hydrogen bonding with biological macromolecules, enhancing peptide stability and interaction specificity.
  • Steric Effects : The tert-butyl protecting group can provide steric hindrance that may influence peptide folding and conformation, thereby affecting biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for incorporating Fmoc-β-HoSer(tBu)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-β-HoSer(tBu)-OH is typically used in SPPS via iterative coupling cycles. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group from the resin-bound peptide, ensuring complete removal to avoid truncated sequences .
  • Coupling : Activate the amino acid with reagents like HBTU/HOBt or DIC/Oxyma in DMF. Monitor coupling efficiency via Kaiser or chloranil tests. Steric hindrance from the β-hydroxy group may require extended reaction times or double couplings .
  • Resin Selection : Use Rink amide or Sieber amide resins for C-terminal amide peptides, as demonstrated in daptomycin synthesis .

Q. How can the purity of Fmoc-β-HoSer(tBu)-OH be validated before use in peptide synthesis?

  • Methodological Answer : Purity is critical to avoid side reactions. Validate using:

  • HPLC : Reverse-phase HPLC with a C18 column (e.g., 0–60% acetonitrile gradient) to confirm ≥99% purity and quantify impurities like Fmoc-β-Ala-OH (<0.1%) .
  • TLC : Use silica plates with ninhydrin staining to detect free amines, ensuring no residual unprotected serine .
  • Enantiomeric Purity : Chiral HPLC or GC to confirm ≥99.8% enantiomeric excess .

Advanced Research Questions

Q. How can researchers mitigate diketopiperazine (DKP) formation during the synthesis of β-hydroxy serine-containing peptides?

  • Methodological Answer : DKP formation occurs during Fmoc deprotection of dipeptides. Mitigation strategies include:

  • On-Resin Stabilization : Use pseudoproline dipeptides or backbone amide protection (e.g., Dmb groups) to reduce cyclization .
  • Coupling Optimization : Shorten deprotection times (≤2 min) and employ low-temperature (0–4°C) coupling to minimize intermediate flexibility .
  • Resin Loading : Reduce resin substitution (<0.3 mmol/g) to decrease intermolecular interactions .

Q. What analytical approaches are recommended for characterizing peptides containing Fmoc-β-HoSer(tBu)-OH, especially in complex sequences?

  • Methodological Answer : Use orthogonal methods to confirm structure and purity:

  • RP-HPLC : Monitor retention shifts under acidic (0.1% TFA) and neutral conditions to detect polar impurities or misfolded peptides .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect side products like dehydration artifacts from β-hydroxy groups .
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers to confirm conformational integrity .

Q. How should acid-sensitive protecting groups (e.g., tBu) be handled during cleavage of peptides containing Fmoc-β-HoSer(tBu)-OH?

  • Methodological Answer : The tBu group requires mild acidic cleavage to avoid β-hydroxy group degradation:

  • Cleavage Cocktail : Use TFA:H2O:TIPS (95:2.5:2.5) for 2–4 hours at room temperature. Avoid strong scavengers like anisole, which may induce side reactions .
  • Post-Cleavage Workup : Precipitate peptides in cold ether, then lyophilize. Confirm complete deprotection via LC-MS and adjust cleavage time if residual tBu is detected .

Q. What are the common side reactions when coupling Fmoc-β-HoSer(tBu)-OH in sterically hindered sequences, and how can they be resolved?

  • Methodological Answer : Steric hindrance from the β-hydroxy group can reduce coupling efficiency. Solutions include:

  • Activation Reagents : Switch from DIC/Oxyma to PyBOP or COMU for better activation of bulky residues .
  • Microwave-Assisted SPPS : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics in hindered regions .
  • Double Coupling : Repeat coupling cycles with fresh reagents and monitor via HPLC after each cycle .

Q. Notes

  • Citations follow the evidence provided, focusing on peer-reviewed methods and validated protocols.
  • For further troubleshooting, consult analytical datasets (e.g., HPLC traces in ) or synthesis case studies (e.g., daptomycin in ).

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFRYZPXHNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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